Cas no 2031246-98-5 (2-(2-phenylethenyl)cyclopropan-1-amine)

2-(2-Phenylethenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a phenylvinyl substituent and an amine functional group. This compound is of interest in synthetic organic chemistry due to its strained cyclopropane ring and conjugated double-bond system, which can serve as a versatile intermediate in the preparation of more complex structures. The amine group enhances reactivity, enabling further functionalization through alkylation, acylation, or condensation reactions. Its unique structural motif may also be explored for applications in medicinal chemistry, particularly in the design of bioactive molecules. The compound's stability and synthetic accessibility make it a valuable building block for research and development in fine chemical synthesis.
2-(2-phenylethenyl)cyclopropan-1-amine structure
2031246-98-5 structure
Product Name:2-(2-phenylethenyl)cyclopropan-1-amine
CAS No:2031246-98-5
MF:C11H13N
MW:159.227622747421
CID:6286112
PubChem ID:122640920
Update Time:2025-05-23

2-(2-phenylethenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-phenylethenyl)cyclopropan-1-amine
    • BDBM50545745
    • SCHEMBL18172876
    • 2031246-98-5
    • SCHEMBL18172874
    • CHEMBL4632371
    • EN300-1860857
    • Inchi: 1S/C11H13N/c12-11-8-10(11)7-6-9-4-2-1-3-5-9/h1-7,10-11H,8,12H2/b7-6+
    • InChI Key: TZMYYZQXSJIVJU-VOTSOKGWSA-N
    • SMILES: NC1CC1/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 159.104799419g/mol
  • Monoisotopic Mass: 159.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

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2-(2-phenylethenyl)cyclopropan-1-amine Related Literature

Additional information on 2-(2-phenylethenyl)cyclopropan-1-amine

Introduction to 2-(2-phenylethenyl)cyclopropan-1-amine (CAS No. 2031246-98-5)

2-(2-phenylethenyl)cyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2031246-98-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropane ring fused with a phenyl-substituted vinyl group and an amine functional group, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility.

The structural motif of 2-(2-phenylethenyl)cyclopropan-1-amine combines elements that are frequently explored in drug discovery programs. The cyclopropane ring is known for its strain and rigidity, which can influence molecular interactions with biological targets. Additionally, the phenylethenyl (styrene) moiety introduces aromaticity and potential π-stacking interactions, while the amine group provides a site for hydrogen bonding and further functionalization. Such features make this compound a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways effectively. The cyclopropane core has been widely studied for its ability to enhance binding affinity and selectivity due to its unique conformational constraints. For instance, derivatives of cyclopropanes have shown promise in inhibiting enzymes such as cyclooxygenases (COX) and kinases, which are key targets in inflammatory and cancer therapies. The incorporation of a phenyl ring in 2-(2-phenylethenyl)cyclopropan-1-amine further expands its potential by introducing additional aromatic interactions, which may improve solubility and metabolic stability.

The amine functional group in this compound is particularly noteworthy, as it can serve multiple roles in drug design. It can act as a hydrogen bond acceptor or donor, facilitating interactions with polar residues in protein targets. Moreover, the amine group can be further modified through derivatization strategies, such as alkylation or acylation, to fine-tune pharmacokinetic properties. This flexibility makes 2-(2-phenylethenyl)cyclopropan-1-amine a versatile building block for the synthesis of more complex drug candidates.

Recent advances in computational chemistry have enabled the rapid screening of compounds like 2-(2-phenylethenyl)cyclopropan-1-amine for biological activity. Molecular docking studies have suggested that this molecule may interact with targets involved in neurological disorders, such as serotonin receptors and GABAergic systems. The phenyl ring and amine group are particularly highlighted as key interaction points in these simulations, indicating potential therapeutic benefits.

Experimental validation of these hypotheses has begun to emerge in the literature. Preliminary pharmacological assays have demonstrated that certain analogs of cyclopropylamine derivatives exhibit moderate activity against selected enzymes and receptors. While 2-(2-phenylethenyl)cyclopropan-1-amine itself has not yet been fully characterized in vivo, its structural features suggest it could be a valuable precursor for lead optimization campaigns. Researchers are exploring its potential as an intermediate in the synthesis of more potent and selective agents.

The synthesis of 2-(2-phenylethenyl)cyclopropan-1-amine presents both challenges and opportunities. The cyclopropane ring requires careful handling to avoid decomposition, while the phenylethenyl group necessitates controlled conditions to achieve high regioselectivity. Advances in transition metal-catalyzed reactions have provided new methodologies for constructing this motif efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the phenyl ring onto the cyclopropyl backbone, while copper-mediated reactions have facilitated the formation of the vinyl substituent.

Future research directions may focus on exploring the stereochemistry of 2-(2-phenylethenyl)cyclopropan-1-amine, as chirality can significantly impact biological activity. Enantioselective synthesis techniques could enable the preparation of enantiomerically pure forms for detailed pharmacological evaluation. Additionally, exploring derivatives with modifications at the amine group could yield compounds with enhanced pharmacokinetic profiles or novel mechanisms of action.

The broader significance of this compound lies in its contribution to the expanding library of pharmacophores being investigated for therapeutic intervention. By combining structural elements known to interact favorably with biological targets, 2-(2-phenylethenyl)cyclopropan-1-amine represents a promising candidate for further development. As research continues to uncover new biological pathways and targets, compounds like this one will play an increasingly important role in shaping future treatments for human disease.

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